molecular formula C17H19ClN2O5S B4652251 N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4652251
M. Wt: 398.9 g/mol
InChI Key: LLUJGHBBVOIQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CDMP, is a compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide exerts its inhibitory effect on enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the enzyme from functioning properly. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to be a reversible inhibitor of some enzymes, while it is an irreversible inhibitor of others.
Biochemical and Physiological Effects:
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit bone resorption by inhibiting the activity of cathepsin K, which is an enzyme involved in the breakdown of bone tissue. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of farnesyltransferase, which is an enzyme involved in the production of proteins that are necessary for cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of several enzymes, which allows researchers to study the function of these enzymes in various biological processes. However, one of the limitations of using N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is its specificity. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide may inhibit other enzymes besides the target enzyme, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the use of N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is to study the role of N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in the treatment of bone diseases, such as osteoporosis. Another direction is to study the role of N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in the treatment of cancer. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide may have other potential applications in the field of drug discovery, and further studies are needed to explore these possibilities.
Conclusion:
In conclusion, N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have various biochemical and physiological effects. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a valuable tool for studying the function of enzymes and for exploring potential therapeutic applications.

Scientific Research Applications

N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research as a tool to study the function of various enzymes. It has been shown to inhibit the activity of several enzymes, including cathepsin K, cathepsin L, and farnesyltransferase. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been used to study the role of these enzymes in various biological processes, such as bone resorption and cancer cell growth.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-20(26(22,23)12-7-5-4-6-8-12)11-17(21)19-14-9-13(18)15(24-2)10-16(14)25-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUJGHBBVOIQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1OC)OC)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.